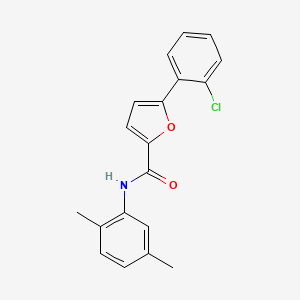![molecular formula C19H22N2O3 B5867057 N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)
N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as MPAA-NB, is a synthetic compound that has been studied for its potential use in scientific research. This compound has a unique structure that allows it to bind to certain receptors in the body, leading to various biochemical and physiological effects.
Mecanismo De Acción
N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide binds to certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. Binding to these receptors leads to various biochemical and physiological effects, including increased neuronal activity and enhanced cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased neuronal activity, enhanced cognitive function, and antioxidant and anti-inflammatory properties. This compound has been shown to improve memory and learning in animal studies, and has potential for use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide in lab experiments is its unique structure, which allows it to bind to certain receptors in the brain. This makes it a useful tool for studying the effects of receptor activation on neuronal activity and cognitive function. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab studies.
Direcciones Futuras
There are several future directions for research on N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the safety and efficacy of this compound in these conditions. Additionally, studies are needed to investigate the long-term effects of this compound on neuronal function and cognitive performance. Finally, the development of more selective and potent compounds based on the structure of this compound may lead to the discovery of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide involves several steps, including the reaction of 2-methylphenol with acetyl chloride to form 2-methylphenyl acetate, which is then reacted with 4-aminobenzoyl chloride to form N-(2-methylphenoxyacetyl)-4-aminobenzoyl chloride. This compound is then reacted with butylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to certain receptors in the brain, leading to various biochemical and physiological effects. It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-6-18(22)20-15-9-11-16(12-10-15)21-19(23)13-24-17-8-5-4-7-14(17)2/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGJCAQBPQXUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5867027.png)

![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![diethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5867035.png)
![N-(tert-butyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B5867043.png)


![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
